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beta-L-Ara4N-lipid A -

beta-L-Ara4N-lipid A

Catalog Number: EVT-1587807
CAS Number:
Molecular Formula: C99H187N3O28P2
Molecular Weight: 1929.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-L-Ara4N-lipid A (E. coli) is a beta-L-Ara4N-lipid A that is isolated from E. coli. It has a role as an Escherichia coli metabolite. It is a beta-L-Ara4N-lipid A, a dodecanoate ester and a tetradecanoate ester. It derives from a lipid A (E. coli). It is a conjugate acid of a beta-L-Ara4N-lipid A(2-) (E. coli).
Source and Classification

Beta-L-Ara4N-lipid A is primarily sourced from various Gram-negative bacteria, including Burkholderia cenocepacia and Salmonella enterica. These organisms utilize beta-L-Ara4N as a modification to their lipid A structure, which is essential for their pathogenicity and resistance mechanisms. This compound falls under the classification of aminosugar-modified lipids, specifically within the broader category of lipopolysaccharides.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of beta-L-Ara4N-lipid A begins with the conversion of UDP-glucose to UDP-beta-L-Ara4N through a series of enzymatic reactions involving Ugd, ArnA, and ArnB. The process includes the following key steps:

  1. Formation of UDP-beta-L-Ara4N: UDP-glucose is transformed into UDP-beta-L-Ara4N via Ugd and subsequent actions by ArnA and ArnB.
  2. Formylation: The nitrogen at the 4' position of beta-L-Ara4N is formylated to produce UDP-beta-L-Ara4N-formyl, which aids in driving the reaction forward due to its favorable equilibrium .
  3. Transfer to Lipid A: The enzyme ArnT catalyzes the transfer of beta-L-Ara4N from undecaprenyl-phosphate-beta-L-Ara4N to lipid A at the periplasmic face of the inner membrane .

These synthetic pathways are crucial for understanding how bacterial pathogens modify their surface structures to evade host defenses.

Molecular Structure Analysis

Structure and Data

The molecular structure of beta-L-Ara4N-lipid A consists of a disaccharide backbone formed by glucosamine residues that are phosphorylated at specific positions. The addition of beta-L-Ara4N modifies this backbone, impacting its physical properties and biological functions.

Key structural features include:

  • Disaccharide Backbone: Composed primarily of glucosamine units.
  • Acyl Chains: Varying numbers and types of acyl chains are attached, influencing membrane properties .

The presence of beta-L-Ara4N enhances the hydrophilicity of lipid A, which can affect its interaction with antimicrobial peptides.

Chemical Reactions Analysis

Reactions and Technical Details

The modification process involves several critical reactions:

  1. Deformylation: The removal of the formyl group from UDP-beta-L-Ara4N-formyl is catalyzed by ArnD, which is essential for lipid A modification .
  2. Transfer Reaction: The transfer of beta-L-Ara4N to lipid A involves a transmembrane mechanism facilitated by ArnT, which ensures that the modified lipid A is correctly positioned within the bacterial membrane .

These reactions are vital for maintaining bacterial viability and resistance against host immune responses.

Mechanism of Action

Process and Data

The mechanism by which beta-L-Ara4N-lipid A confers resistance involves several processes:

  • Alteration of Immune Recognition: The presence of beta-L-Ara4N modifies how lipopolysaccharides are recognized by Toll-like receptor 4 (TLR4), leading to altered immune signaling pathways.
  • Resistance to Antimicrobial Peptides: Beta-L-Ara4N enhances resistance against cationic antimicrobial peptides, allowing bacteria to survive in hostile environments .

This modification not only aids in evading host defenses but also contributes to increased virulence.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-L-Ara4N-lipid A exhibits unique physical properties due to its structural modifications:

These properties are critical for understanding how this compound functions within bacterial membranes.

Applications

Scientific Uses

Beta-L-Ara4N-lipid A has several important applications in scientific research:

  • Immunological Studies: It serves as a model compound for studying interactions between lipopolysaccharides and immune receptors.
  • Antibiotic Resistance Research: Understanding its role in resistance mechanisms can inform new therapeutic strategies against resistant bacterial strains .
  • Vaccine Development: Modified lipid A structures are being explored as adjuvants in vaccine formulations due to their immunomodulatory properties.
Introduction to β-L-Ara4N-Lipid A in Gram-Negative Bacterial Physiology

Role of Lipid A Modifications in Bacterial Membrane Architecture

The outer membrane of Gram-negative bacteria functions as an asymmetric bilayer, with phospholipids populating the inner leaflet and lipopolysaccharide (LPS) constituting the outer leaflet. Lipid A forms the fundamental scaffold of this outer membrane, creating a dense permeability barrier impervious to hydrophobic toxins and antimicrobial agents.

Biophysical Impact of β-L-Ara4N on Membrane Integrity

  • Electrostatic Charge Modulation: The phosphate groups of canonical lipid A confer a net negative charge (approximately -1.5), facilitating electrostatic interactions with cationic antimicrobial peptides (CAMPs) like polymyxin B. β-L-Ara4N modification introduces a cationic amino group (+1 charge per substitution), reducing the net charge of lipid A to near neutrality (0 to -1). This diminishes ionic interactions with CAMPs by >100-fold in organisms like Salmonella enterica and Escherichia coli [2] [7].
  • Membrane Packing and Fluidity: The insertion of β-L-Ara4N’s arabinose ring introduces steric constraints and alters lateral interactions between LPS molecules. Molecular dynamics simulations reveal that β-L-Ara4N-modified lipid A exhibits:
  • Increased lateral cross-sectional area (by 5–8 Ų per molecule)
  • Reduced hydrophobic thickness (by 2–3 Å)
  • Enhanced acyl chain disorderThese changes compromise membrane rigidity but maintain barrier function against hydrophobic antibiotics [4] [8].

Cation Bridging and Barrier Stability

Divalent cations (Mg²⁺, Ca²⁺) bridge adjacent phosphate groups in unmodified lipid A, stabilizing LPS packing. β-L-Ara4N disrupts this cross-linking via:

  • Steric Hindrance: The arabinose moiety occupies space near phosphates, impeding cation binding pockets.
  • Charge Neutralization: Reduced negative charge weakens electrostatic drives for cation binding.Consequence: Membranes become more susceptible to chelators (e.g., EDTA) but retain resistance to CAMPs due to charge masking [1] [4].

Table 1: Biophysical Properties of Lipid A With and Without β-L-Ara4N Modifications

PropertyUnmodified Lipid Aβ-L-Ara4N-Modified Lipid A
Net Charge-1.5 to -20 to -1
Area per Lipid (Ų)125–130132–140
Hydrophobic Thickness (Å)24–2621–23
CAMP IC₅₀ (μg/mL)0.1–1.010–100
Primary Cation InteractionMg²⁺-dependent bridgesWeakened Mg²⁺ affinity

Evolutionary Significance of 4-Amino-4-Deoxy-β-L-Arabinose (Ara4N) in Lipid A

β-L-Ara4N modification represents a conserved adaptive strategy among pathogenic and environmental Gram-negative bacteria to thrive in hostile niches, including vertebrate hosts.

Biosynthetic Pathway and Enzymatic Machinery

The arn (formerly pmr) operon encodes a dedicated pathway for β-L-Ara4N synthesis, activation, and transfer to lipid A:1. UDP-Ara4N Synthesis:- ArnA: Bifunctional enzyme catalyzing NAD⁺-dependent oxidation/decarboxylation of UDP-glucuronic acid → UDP-4′-keto-pentose, followed by formyl transfer to generate UDP-L-Ara4N-formyl (UDP-L-Ara4FN) using N⁽¹⁰⁾-formyltetrahydrofolate [9].- ArnB: Pyridoxal phosphate (PLP)-dependent aminotransferase converting UDP-4′-keto-pentose to UDP-L-Ara4N using glutamate as the amine donor [5] [10].2. Membrane-Anchored Processing:- ArnC: Transfers L-Ara4N from UDP to undecaprenyl-phosphate (C₅₅-P), yielding C₅₅-P-L-Ara4FN [3].- ArnD: Membrane-associated carbohydrate esterase that deformylates C₅₅-P-L-Ara4FN → C₅₅-P-L-Ara4N. Crystal structures reveal a unique metal-dependent active site with conserved His-Asp catalytic dyad [3].3. Periplasmic Flipping and Transfer:- ArnE/ArnF: Heterodimeric flippase transporting C₅₅-P-L-Ara4N across the inner membrane.- ArnT: Integral membrane glycosyltransferase transferring L-Ara4N from C₅₅-P to lipid A phosphate groups [2] [3].

Table 2: Enzymes Catalyzing β-L-Ara4N-Lipid A Biosynthesis

EnzymeGeneFunctionLocalization
ArnAarnAUDP-GlcA decarboxylation/formyl transferCytoplasm
ArnBarnBPLP-dependent transamination to UDP-L-Ara4NCytoplasm
ArnCarnCUndecaprenyl-P-L-Ara4FN synthesisInner membrane
ArnDarnDDeformylation to undecaprenyl-P-L-Ara4NInner membrane
ArnE/FarnE/arnFPeriplasmic flipping of lipid-linked Ara4NInner membrane
ArnTarnTL-Ara4N transfer to lipid A phosphatesInner membrane

Environmental Regulation and Pathogenic Adaptation

Expression of arn genes is tightly controlled by two-component regulatory systems responsive to host defense factors:

  • PmrA/PmrB: Activated by Fe³⁺ or low pH, directly inducing arnBCADTEF transcription [2].
  • PhoP/PhoQ: Activated by CAMPs, Mg²⁺ limitation, or acidic pH; amplifies arn operon expression via PmrD protein stabilization [2] [8].Physiological outcome: Pathogens like Salmonella enterica, Yersinia pestis, and Pseudomonas aeruginosa dynamically modulate lipid A charge in host tissues (e.g., macrophages, intestinal lumen), evading CAMPs and surviving immune onslaught. Y. pestis further temperature-tunes Ara4N modification to optimize virulence in fleas (25°C) versus mammals (37°C) [2] [8].

Chemical Diversity of β-L-Ara4N-Modified Lipid A in Pathogenic Species

While the β-(1→6)-glucosamine disaccharide backbone is conserved, structural variations in β-L-Ara4N-modified lipid A optimize fitness across ecological niches.

Species-Specific Structural Variations

  • Acylation Patterns:
  • Burkholderia cepacia: Hepta-acylated lipid A with β-L-Ara4N at C1-phosphate; acyl chains include 3-OH-C₁₄:₀, 3-OH-C₁₆:₀, and C₁₄:₀ [8].
  • Yersinia pestis: Hexa-acylated at 25°C (insect vector) shifts to tetra-acylated at 37°C (mammalian host), with β-L-Ara4N masking reduced negative charge [2] [8].
  • Backbone Modifications:
  • Bordetella pertussis: Replaces glucosamine with 2,3-diamino-2,3-dideoxyglucose (GlcN3N) and attaches β-L-Ara4N to C1-phosphate [7].
  • Non-Stoichiometric Modifications:Natural LPS contains mixtures of unmodified, mono-(C1 or C4′), and bis-(C1 and C4′) β-L-Ara4N-modified lipid A species. Salmonella enterica modifies >85% of lipid A with Ara4N under PmrA-inducing conditions [3].

Table 3: Diversity of β-L-Ara4N-Modified Lipid A Structures in Pathogenic Bacteria

BacteriumBackbone SugarAcyl Chainsβ-L-Ara4N PositionBiological Role
Escherichia coliGlcN-GlcN6 × C₁₂–C₁₄C1 or C4′ or bothCAMP resistance in gut
Salmonella entericaGlcN-GlcN6–7 × C₁₂–C₁₆C1 and C4′Macrophage survival
Burkholderia cepaciaGlcN-GlcN7 × C₁₄–C₁₆C1Cystic fibrosis lung adaptation
Yersinia pestisGlcN-GlcN4–6 × C₁₂–C₁₆C1 and C4′Temperature-dependent virulence
Bordetella pertussisGlcN3N-GlcN3N5 × C₁₀–C₁₄C1Evasion of airway immunity

Immunological Evasion Through Structural Heterogeneity

β-L-Ara4N modification directly subverts innate immune detection by:

  • Reducing TLR4/MD-2 Activation: Masking phosphate groups decreases binding affinity to the MD-2 co-receptor by >50-fold, dampening NF-κB signaling and cytokine (TNF-α, IL-6) production [6] [7].
  • Limiting Complement Deposition: In Klebsiella pneumoniae, β-L-Ara4N synergizes with O-antigen to block C3b opsonization, reducing phagocytosis [2].

Concluding Remarks

β-L-Ara4N modification of lipid A exemplifies a sophisticated evolutionary adaptation in Gram-negative bacteria, balancing membrane integrity with immune evasion. Its biosynthesis—catalyzed by the conserved arn operon and regulated by environmental sensors—enables pathogens to dynamically remodel their surface during infection. Future therapeutic strategies targeting ArnA (formyltransferase) or ArnT (glycosyltransferase) may disarm this critical resistance mechanism without directly killing bacteria, potentially reversing polymyxin resistance.

Properties

Product Name

beta-L-Ara4N-lipid A

IUPAC Name

[(2R,3S,4R,5R,6R)-2-[[(2R,3R,4R,5S,6R)-5-[[(2R,3R,4S,5S)-5-amino-3,4-dihydroxyoxan-2-yl]oxy-hydroxyphosphoryl]oxy-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-4-yl] (3R)-3-hydroxytetradecanoate

Molecular Formula

C99H187N3O28P2

Molecular Weight

1929.5 g/mol

InChI

InChI=1S/C99H187N3O28P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-86(109)123-79(66-60-54-48-42-35-29-23-17-11-5)72-88(111)127-96-90(102-84(107)71-78(65-59-53-47-41-34-28-22-16-10-4)122-85(108)67-61-55-49-43-36-30-24-18-12-6)97(124-81(73-103)94(96)128-132(118,119)130-99-93(114)91(112)80(100)74-120-99)121-75-82-92(113)95(126-87(110)70-77(105)64-58-52-46-40-33-27-21-15-9-3)89(98(125-82)129-131(115,116)117)101-83(106)69-76(104)63-57-51-45-39-32-26-20-14-8-2/h76-82,89-99,103-105,112-114H,7-75,100H2,1-6H3,(H,101,106)(H,102,107)(H,118,119)(H2,115,116,117)/t76-,77-,78-,79-,80+,81-,82-,89-,90-,91+,92-,93-,94-,95-,96-,97-,98-,99-/m1/s1

InChI Key

YMFWPVNDZMQXAY-ZHOUPIGSSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)OC2C(C(C(CO2)N)O)O)CO)OCC3C(C(C(C(O3)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O[C@@H]2[C@@H]([C@H]([C@H](CO2)N)O)O)CO)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

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